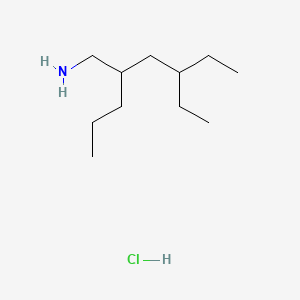
5-(Aminomethyl)-3-ethyloctanehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Aminomethyl)-3-ethyloctanehydrochloride is an organic compound characterized by the presence of an aminomethyl group attached to a long carbon chain. This compound is typically used in various chemical and pharmaceutical applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-3-ethyloctanehydrochloride can be achieved through several methods. One common approach involves the alkylation of 3-ethyloctane with formaldehyde and ammonia, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions typically include:
Temperature: 50-70°C
Solvent: Methanol or ethanol
Catalyst: Acidic catalysts like hydrochloric acid
Industrial Production Methods
In an industrial setting, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The process includes:
Raw Materials: 3-ethyloctane, formaldehyde, ammonia, hydrochloric acid
Reaction Conditions: Controlled temperature and pressure to optimize yield
Purification: Crystallization or distillation to obtain the pure hydrochloride salt
Analyse Chemischer Reaktionen
Types of Reactions
5-(Aminomethyl)-3-ethyloctanehydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it to primary amines.
Substitution: Nucleophilic substitution reactions can replace the aminomethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation Products: Aldehydes, carboxylic acids
Reduction Products: Primary amines
Substitution Products: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-(Aminomethyl)-3-ethyloctanehydrochloride is used as a building block for synthesizing more complex molecules. Its reactivity makes it valuable in organic synthesis and catalysis.
Biology
In biological research, this compound can be used to study the effects of aminomethyl groups on biological systems. It serves as a model compound for understanding the behavior of similar structures in biological environments.
Medicine
Medically, this compound is explored for its potential therapeutic properties. It may act as a precursor for drug development, particularly in designing compounds that interact with specific biological targets.
Industry
Industrially, this compound is used in the production of specialty chemicals and intermediates. Its unique properties make it suitable for applications in materials science and polymer chemistry.
Wirkmechanismus
The mechanism by which 5-(Aminomethyl)-3-ethyloctanehydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions, influencing the activity of these targets. Pathways involved may include signal transduction and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(Aminomethyl)-3-ethylhexanehydrochloride
- 5-(Aminomethyl)-3-ethylheptanehydrochloride
- 5-(Aminomethyl)-3-ethylnonanehydrochloride
Uniqueness
Compared to similar compounds, 5-(Aminomethyl)-3-ethyloctanehydrochloride has a unique balance of hydrophobic and hydrophilic properties due to its specific carbon chain length and aminomethyl group. This balance can influence its solubility, reactivity, and interaction with biological systems, making it particularly useful in diverse applications.
Eigenschaften
Molekularformel |
C11H26ClN |
|---|---|
Molekulargewicht |
207.78 g/mol |
IUPAC-Name |
4-ethyl-2-propylhexan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H25N.ClH/c1-4-7-11(9-12)8-10(5-2)6-3;/h10-11H,4-9,12H2,1-3H3;1H |
InChI-Schlüssel |
ZKOLYOQYCRIHRS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CC(CC)CC)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


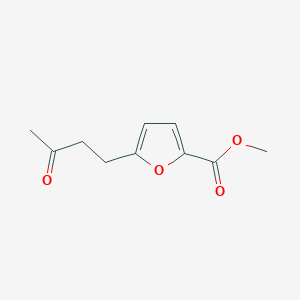
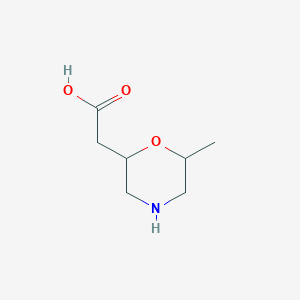
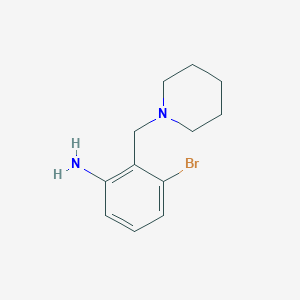




![[5-(4-Methylphenyl)oxan-2-yl]methanamine](/img/structure/B13539241.png)

![(R)-(2,3-Dichloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B13539249.png)
![1-[4-(Piperazin-1-yl)phenyl]methanaminetrihydrochloride](/img/structure/B13539256.png)
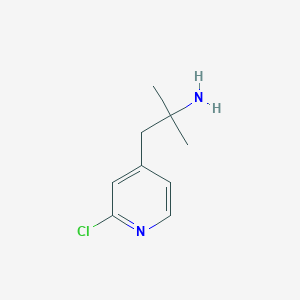
![[2-[Benzyl(propan-2-yl)amino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B13539278.png)

